![molecular formula C10H13N5O5 B1462312 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one CAS No. 85426-74-0](/img/structure/B1462312.png)
6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine and 4-chloro-6-methylthiopyrazolo[3,4-d]pyrimidine via the corresponding trimethylsilyl intermediate and tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst . This process gives selective glycosylation at N1 as the only nucleoside product .Molecular Structure Analysis
The molecular formula of 6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one is C10H13N5O5. The molecular weight is 283.24 g/mol.Chemical Reactions Analysis
The intermediates 4,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine and 4-chloro-6-methylthio-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine gave new and convenient synthetic routes to the inosine analog 1, the guanosine analog 2, the adenosine analog 3, and the isoguanosine analog 16 .Scientific Research Applications
Synthesis of Nucleosides
This compound has been used in the synthesis of various nucleosides. The glycosylation of 4,6-dichloropyrazolo [3,4-d]pyrimidine and 4-chloro-6-methylthiopyrazolo [3,4-d]pyrimidine via the corresponding trimethylsilyl intermediate and tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst, gave selective glycosylation at N1 as the only nucleoside product .
Creation of Inosine Analogs
The intermediates from the glycosylation process mentioned above have been used to create new and convenient synthetic routes to the inosine analog .
Creation of Guanosine Analogs
Similarly, these intermediates have also been used in the synthesis of guanosine analogs .
Creation of Adenosine Analogs
The compound has been used in the creation of adenosine analogs .
Creation of Isoguanosine Analogs
The compound has also been used in the creation of isoguanosine analogs .
Cytotoxic Activities
Some compounds related to “6-Amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one” have shown superior cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116 .
properties
IUPAC Name |
6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJUWOIBPREHRU-MWKIOEHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005946 | |
Record name | 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85426-74-0 | |
Record name | 6-Aminoallopurinol riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085426740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic route used for 6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one in this study?
A1: The research presents a novel and convenient method for synthesizing 6-amino-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4-one and related nucleosides. [] The key feature is the use of trimethylsilyl triflate as a catalyst during glycosylation. This approach leads to highly selective glycosylation at the N1 position of the pyrazolo[3,4-d]pyrimidine ring, ensuring the desired nucleoside product. [] This selective glycosylation simplifies the synthesis and allows for the preparation of various 4,6-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including analogs of inosine, guanosine, adenosine, and isoguanosine. []
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